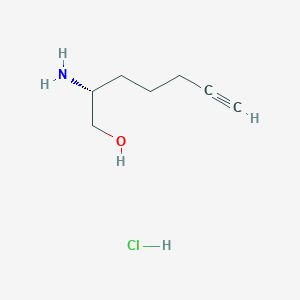

(2R)-2-aminohept-6-yn-1-ol;hydrochloride

描述

BenchChem offers high-quality (2R)-2-aminohept-6-yn-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-aminohept-6-yn-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-aminohept-6-yn-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-3-4-5-7(8)6-9;/h1,7,9H,3-6,8H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZZGCCQPGEMQ-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride

Executive Summary

(2R)-2-aminohept-6-yn-1-ol hydrochloride (frequently referred to as (R)-bishomopropargylglycinol hydrochloride) is a highly versatile, bifunctional chiral building block[1]. It features a 1,2-amino alcohol motif paired with a terminal alkyne, separated by a flexible three-carbon aliphatic spacer. This unique structural topology renders it an invaluable asset in both modern bioconjugation (via click chemistry) and asymmetric synthesis (as a precursor for chiral ligands). As a Senior Application Scientist, understanding the mechanistic behavior of this molecule is critical for optimizing downstream synthetic workflows and ensuring high-fidelity bioconjugation.

Physicochemical Profiling & Structural Analysis

The molecule is commercially supplied as a hydrochloride salt rather than a free base. Causality: Aliphatic free amines are highly susceptible to spontaneous oxidation and atmospheric carbon dioxide absorption (forming carbamates). The hydrochloride salt form prevents these degradation pathways, ensuring long-term crystalline stability and imparting high aqueous solubility—a critical prerequisite for biological applications.

Table 1: Physicochemical Properties of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride

| Property | Value |

| Chemical Name | (2R)-2-aminohept-6-yn-1-ol hydrochloride |

| Synonyms | (R)-bishomopropargylglycinol HCl[1] |

| CAS Number | 1286330-05-9[2] |

| Molecular Formula | C₇H₁₄ClNO (C₇H₁₃NO • HCl)[2] |

| Molecular Weight | 163.65 g/mol [2] |

| SMILES | Cl.NCCCC#C[2] |

| Stereochemistry | (R)-configuration at C2 |

| Key Functional Groups | Primary amine, Primary alcohol, Terminal alkyne |

Mechanistic Applications in Bioconjugation (Click Chemistry)

The terminal alkyne of (2R)-2-aminohept-6-yn-1-ol serves as an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

Causality of Spacer Length: Unlike shorter alkynes (e.g., propargylglycinol), the "bishomo" (three-carbon) spacer provides critical conformational flexibility. This reduces steric hindrance at the alkyne terminus, significantly accelerating the cycloaddition kinetics when conjugating to bulky biomolecules like proteins or antibodies. The 1,2-amino alcohol end can be previously coupled to a payload (e.g., a fluorophore, PEG chain, or drug) via amide or ester linkages, transforming this molecule into a highly efficient cross-linker.

Workflow of CuAAC bioconjugation utilizing the terminal alkyne of (2R)-2-aminohept-6-yn-1-ol.

Protocol 1: Standardized CuAAC Bioconjugation

Objective: Conjugate an azide-modified protein with an alkyne-functionalized payload derived from (2R)-2-aminohept-6-yn-1-ol. Self-Validating System: This protocol utilizes THPTA to protect the protein and excess ascorbate to maintain the catalytic cycle, ensuring high yields without protein degradation[3].

-

Preparation: Dissolve the azide-modified protein in 100 mM sodium phosphate buffer (pH 7.4) to a concentration of 1-5 mg/mL. Note: Avoid Tris buffer, as it competitively binds copper and inhibits catalysis[4].

-

Alkyne Addition: Add 5-10 molar equivalents of the (2R)-2-aminohept-6-yn-1-ol derivative (dissolved in DMSO; ensure final DMSO is < 5% v/v to prevent protein denaturation).

-

Catalyst Complex Formation: In a separate tube, pre-mix CuSO₄ (final reaction concentration 50 µM) with THPTA ligand (250 µM). Causality: Pre-complexation prevents free copper from generating reactive oxygen species (ROS) that cause protein aggregation and backbone cleavage[3].

-

Initiation: Add the Cu-THPTA complex to the protein mixture. Immediately add freshly prepared sodium ascorbate (final concentration 2.5 mM) to reduce Cu(II) to the active Cu(I) state and initiate the reaction[4].

-

Incubation: React at room temperature for 1-2 hours under gentle agitation.

-

Purification: Remove excess small-molecule reagents via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

Synthetic Utility: Chiral Heterocycle Construction

Beyond bioconjugation, the 1,2-amino alcohol moiety is a classic synthon for generating chiral 2-oxazolines [5]. When synthesized from (2R)-2-aminohept-6-yn-1-ol, the resulting oxazoline retains the terminal alkyne. This creates an "alkyne-tethered chiral ligand," which can be immobilized onto azide-functionalized silica or polymer resins via click chemistry, yielding recyclable, solid-supported asymmetric catalysts.

Synthetic pathway for generating alkyne-tethered chiral oxazolines.

Protocol 2: Synthesis of Alkyne-Tethered Chiral 2-Oxazolines

Objective: Convert the amino alcohol into a 2-substituted chiral oxazoline[5]. Self-Validating System: The reaction requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride and to drive the cyclodehydration step forward[5].

-

Free-Basing and Acylation: Suspend (2R)-2-aminohept-6-yn-1-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) at 0 °C. Causality: The base serves a dual purpose—it neutralizes the HCl salt to liberate the nucleophilic free amine and acts as an acid scavenger for the subsequent acylation[5].

-

Amide Formation: Slowly add the desired acyl chloride (R-COCl, 1.05 eq) dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the N-acyl amino alcohol intermediate.

-

Cyclodehydration: Dissolve the intermediate in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) or DAST (1.1 eq). Causality: The hydroxyl group is a poor leaving group; reacting it with TsCl or DAST activates it, enabling the intramolecular nucleophilic attack[5].

-

Ring Closure: Heat the mixture to gentle reflux (40 °C) for 12 hours. The amide oxygen attacks the activated carbon, forming the oxazoline ring.

-

Isolation: Wash the organic layer with brine, dry, and purify via silica gel flash chromatography to isolate the enantiopure alkyne-tethered oxazoline.

References

-

Molport Database. "(2R)-2-aminohept-6-yn-1-ol hydrochloride - Chemical Properties and Specifications." Molport. 2[2]

-

Namiki Shoji / Chiralix. "Chiralix Building Blocks Catalog." Namiki-s.co.jp. 1[1]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. National Institutes of Health (NIH). [3][4]

-

Benchchem Technical Support. "Experimental Workflow for Chiral 2-Oxazoline Synthesis from Amino Alcohols." Benchchem. 5[5]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2R)-2-aminohept-6-yn-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2R)-2-aminohept-6-yn-1-ol hydrochloride, a chiral amino alcohol containing a terminal alkyne. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles, experimental protocols, and interpretive logic. By elucidating the causality behind experimental choices and grounding the analysis in authoritative sources, this guide aims to empower users to confidently acquire, interpret, and utilize NMR data for similar chiral small molecules. While experimental data for the title compound is not publicly available, this guide presents a predicted, high-fidelity dataset based on established spectroscopic principles and data from analogous structures.

Introduction: The Structural Significance of Chiral Amino Alcohols and Alkynes

(2R)-2-aminohept-6-yn-1-ol hydrochloride belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The vicinal amino alcohol moiety is a common pharmacophore found in numerous biologically active molecules. Furthermore, the terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry, making this compound a valuable building block in the synthesis of more complex molecular architectures.

The precise determination of the three-dimensional structure, including the absolute stereochemistry at the chiral center (C2), is paramount for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of such small organic molecules in solution.[1][2] This guide will walk through the process of acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule, providing insights that are broadly applicable to the characterization of other chiral amino alcohols and alkynes.

Foundational Principles: Understanding the NMR Landscape of (2R)-2-aminohept-6-yn-1-ol Hydrochloride

The predicted NMR spectra of (2R)-2-aminohept-6-yn-1-ol hydrochloride are governed by the interplay of its functional groups: the primary amine (as an ammonium chloride salt), the primary alcohol, the chiral methine, the aliphatic chain, and the terminal alkyne.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of each proton, their connectivity through scalar (J) coupling, and their relative numbers (integration). Key features to anticipate include:

-

Deshielding Effects : Protons adjacent to electronegative atoms (oxygen and nitrogen) will be deshielded and appear at a lower field (higher ppm).[3][4]

-

Alkyne Proton : The terminal alkyne proton (H-7) is expected to resonate in a characteristic region around 2-3 ppm.[5][6] This is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne.[5]

-

Diastereotopic Protons : The protons of the methylene group at C1 (CH₂OH) are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and are expected to show distinct chemical shifts and couplings.

-

Amine and Hydroxyl Protons : The protons on the nitrogen (NH₃⁺) and oxygen (OH) are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They often appear as broad signals.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

-

Alkyne Carbons : The sp-hybridized carbons of the terminal alkyne (C-6 and C-7) have characteristic chemical shifts in the range of 60-100 ppm.[5][6]

-

Carbons Bearing Heteroatoms : The carbons directly attached to the oxygen (C-1) and nitrogen (C-2) will be deshielded and appear at a lower field compared to the other aliphatic carbons.

-

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-quality, reproducible NMR data is contingent on a well-defined experimental protocol. The following section outlines a robust methodology for the analysis of (2R)-2-aminohept-6-yn-1-ol hydrochloride.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy.[1] For the hydrochloride salt of an amino alcohol, a polar protic solvent like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) is suitable to ensure solubility. D₂O is often preferred as it can exchange with the labile N-H and O-H protons, leading to their disappearance from the ¹H spectrum, which simplifies the analysis of the carbon-bound protons.

Protocol:

-

Accurately weigh approximately 5-10 mg of (2R)-2-aminohept-6-yn-1-ol hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9 atom % D).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for precise chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | D₂O | D₂O |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay (d1) | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Causality Behind Choices:

-

Solvent (D₂O): Chosen for its ability to dissolve the polar hydrochloride salt and to exchange with labile protons, simplifying the spectrum.

-

Temperature (298 K): Standard ambient temperature for routine analysis.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[2]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of (2R)-2-aminohept-6-yn-1-ol hydrochloride.

Caption: Experimental workflow for NMR analysis.

Predicted Spectral Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR spectral data for (2R)-2-aminohept-6-yn-1-ol hydrochloride in D₂O. The assignments are based on established chemical shift ranges and correlation spectroscopy principles.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.75 | dd | 1H | J = 12.0, 4.0 | H-1a |

| ~3.65 | dd | 1H | J = 12.0, 6.0 | H-1b |

| ~3.30 | m | 1H | H-2 | |

| ~2.30 | t | 1H | J = 2.5 | H-7 |

| ~2.25 | m | 2H | H-5 | |

| ~1.70 | m | 2H | H-3 | |

| ~1.55 | m | 2H | H-4 |

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~83.0 | C-6 |

| ~71.0 | C-7 |

| ~65.0 | C-1 |

| ~55.0 | C-2 |

| ~30.0 | C-3 |

| ~27.0 | C-4 |

| ~17.0 | C-5 |

Spectral Interpretation

The interpretation of the NMR spectra involves a systematic assignment of each signal to a specific nucleus within the molecule.

Caption: Logic flow for spectral interpretation.

Detailed Analysis:

-

¹H Spectrum:

-

The two signals around 3.65-3.75 ppm, each integrating to one proton and showing a doublet of doublets (dd) pattern, are assigned to the diastereotopic protons at C-1.

-

The multiplet around 3.30 ppm is assigned to the methine proton at the chiral center (H-2). It is coupled to the protons at C-1 and C-3.

-

The triplet at ~2.30 ppm with a small coupling constant is characteristic of the terminal alkyne proton (H-7), coupled to the protons at C-5.[5]

-

The remaining multiplets between 1.55 and 2.25 ppm correspond to the methylene protons of the aliphatic chain (H-3, H-4, and H-5).

-

-

¹³C Spectrum:

-

The signals at ~83.0 and ~71.0 ppm are assigned to the sp-hybridized carbons of the alkyne (C-6 and C-7, respectively).

-

The signals at ~65.0 and ~55.0 ppm are attributed to the carbons bearing the hydroxyl (C-1) and amino (C-2) groups, respectively.

-

The upfield signals at ~30.0, ~27.0, and ~17.0 ppm correspond to the aliphatic methylene carbons (C-3, C-4, and C-5).

-

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): Would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-7, confirming the proton connectivity along the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of each carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. For example, correlations between H-1 and C-2, and between H-5 and C-6 and C-7 would further solidify the structural assignment.

-

Conclusion

This technical guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of (2R)-2-aminohept-6-yn-1-ol hydrochloride. By presenting a predicted dataset grounded in established spectroscopic principles, along with detailed experimental protocols and a logical interpretation strategy, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of chiral small molecules. The methodologies and insights discussed herein are broadly applicable and can be adapted for the structural elucidation of a wide range of organic compounds.

References

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

-

Azonano. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Interpreting ¹³C NMR Spectra. [Link]

-

KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

-

University of Colorado Boulder. (n.d.). Interpreting Proton NMR Spectra. [Link]

-

Signal Areas. (n.d.). Interpreting NMR spectra. [Link]

-

JEOL. (n.d.). Chemical shift table of 1H. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

OpenOChem Learn. (n.d.). Alkynes. [Link]

-

Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

National Library of Medicine. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. [Link]

-

NSF PAR. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. [Link]

-

University of Wisconsin-Madison. (n.d.). Chem 117 Reference Spectra Spring 2011. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

Unraveling the Mass Spectrometry Fragmentation Topography of (2R)-2-aminohept-6-yn-1-ol

Architectural Significance & Ionization Dynamics

(2R)-2-aminohept-6-yn-1-ol (Formula: C7H13NO , Exact Mass: 127.0997 Da) is a bifunctional aliphatic molecule characterized by a chiral 1,2-amino alcohol moiety at one terminus and a reactive terminal alkyne at the other. In modern drug discovery and chemical biology, such bifunctional scaffolds are critical as sphingolipid analogs and click-chemistry (CuAAC) probes.

From a mass spectrometry (MS) perspective, analyzing this molecule requires understanding how its two distinct functional groups compete for charge retention and direct gas-phase dissociation.

-

Electrospray Ionization (ESI): Due to the high gas-phase basicity of the primary amine, positive-mode ESI (ESI+) preferentially protonates the nitrogen atom, yielding a robust even-electron precursor ion [M+H]+ at m/z 128.1075 .

-

Electron Ionization (EI): Hard ionization generates an odd-electron radical cation M+∙ at m/z 127.0997 , initiating an entirely different, radical-driven fragmentation cascade.

Mechanistic Fragmentation Pathways (The Core)

As an application scientist, I approach fragmentation not as a random shattering of bonds, but as a predictable series of energy-driven rearrangements. The fragmentation of (2R)-2-aminohept-6-yn-1-ol is governed by two primary directives: the amino alcohol cleavage and the alkyne signature.

The Amino Alcohol Directive (Alpha-Cleavage & Neutral Loss)

Aliphatic amino alcohols are highly susceptible to charge-directed fragmentation. In EI-MS, the presence of the nitrogen atom drives a characteristic α -cleavage of the C1-C2 bond ()[1]. Nitrogen's superior ability to stabilize a positive charge compared to oxygen results in the expulsion of a hydroxymethyl radical ( ∙CH2OH , 31 Da), generating a highly stable iminium ion at m/z 96.0813 .

In ESI-MS/MS (Collision-Induced Dissociation, CID), the even-electron [M+H]+ ion undergoes low-energy neutral losses. The spatial proximity of the hydroxyl and amino groups facilitates:

-

Dehydration (-18 Da): Loss of H2O yields m/z 110.0970 . Mechanistically, this often proceeds via the nucleophilic attack of the amine on the activated alcohol, forming a transient, cyclic aziridinium intermediate.

-

Deamination (-17 Da): Loss of NH3 yields m/z 111.0810 , though this is typically less abundant than dehydration due to the amine being the primary site of protonation.

The Alkyne Signature (Propargylic Cleavage)

Terminal alkynes require higher collision energies to fragment but provide highly diagnostic product ions. The defining fragmentation of an alkyne is the cleavage of the carbon-carbon bond between the α and β carbons relative to the triple bond (the C4-C5 bond in this molecule) ()[2].

This propargylic cleavage yields the 3-propynyl cation (propargyl cation) at m/z 39.0234 . The intense signal of this fragment is driven by its profound resonance stabilization ()[3]. Additionally, in EI-MS, terminal alkynes frequently lose the terminal sp-hybridized hydrogen, resulting in a distinct [M−1]+ peak at m/z 126.0919 [2].

Diagnostic Logic & Pathway Visualization

Primary mass spectrometry fragmentation pathways of (2R)-2-aminohept-6-yn-1-ol.

Quantitative Fragment Mapping

The following table summarizes the deterministic fragment ions required to validate the structure of (2R)-2-aminohept-6-yn-1-ol across different ionization platforms.

| Fragment Ion | m/z (Theoretical) | Ionization Mode | Formula | Mechanistic Origin |

| [M+H]+ | 128.1075 | ESI+ | C7H14NO+ | Protonated precursor ion |

| M+∙ | 127.0997 | EI | C7H13NO+∙ | Radical molecular ion |

| [M−H]+ | 126.0919 | EI | C7H12NO+ | Loss of terminal alkyne proton |

| [M+H−NH3]+ | 111.0810 | ESI-CID | C7H11O+ | Deamination (Low CE) |

| [M+H−H2O]+ | 110.0970 | ESI-CID | C7H12N+ | Dehydration / Aziridinium formation (Low CE) |

| α -Fragment | 96.0813 | EI | C6H10N+ | Alpha-cleavage (Loss of ∙CH2OH ) |

| Propargyl Cation | 39.0234 | ESI-CID / EI | C3H3+ | Propargylic backbone cleavage (High CE) |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute confidence in structural elucidation, the analytical protocol must account for the high polarity of the amino alcohol and the differing energy thresholds of its functional groups.

Step 1: Chromatographic Separation (HILIC)

Causality: Small, highly polar amino alcohols exhibit poor retention and peak shape on standard reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions) ideal for this analyte.

-

Column: BEH Amide or equivalent HILIC column (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3 ensures complete protonation of the primary amine).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Initiate at 95% B (high organic for HILIC retention), ramping down to 50% B over 5 minutes to elute the analyte.

Step 2: Ion Source Optimization (ESI+)

Causality: The primary amine is readily protonated; excessive capillary voltage is unnecessary and may cause unwanted in-source fragmentation (ISF) of the fragile hydroxyl group.

-

Capillary Voltage: Set to 3.0 kV.

-

Desolvation Temperature: 350°C with a desolvation gas flow of 800 L/hr.

Step 3: Energy-Resolved CID MS/MS

Causality: A single collision energy (CE) will not capture the full fragmentation topography. Energy stepping is required.

-

Low CE (10–15 eV): Targets the low-energy barrier neutral losses ( H2O and NH3 ). This validates the presence of the 1,2-amino alcohol moiety.

-

High CE (30–45 eV): Forces the cleavage of the robust aliphatic carbon backbone, specifically targeting the C4-C5 bond to generate the diagnostic m/z 39.0234 propargyl cation. This validates the terminal alkyne[3].

LC-MS/MS analytical workflow for (2R)-2-aminohept-6-yn-1-ol characterization.

Conclusion

The mass spectrometric characterization of (2R)-2-aminohept-6-yn-1-ol relies on exploiting the disparate energy requirements of its functional groups. By utilizing energy-resolved CID, analysts can sequentially strip away the amino alcohol moiety via neutral losses at low collision energies, before shattering the aliphatic backbone at high collision energies to reveal the definitive propargyl cation signature of the terminal alkyne. Implementing HILIC chromatography ensures the molecule is properly retained and introduced into the ESI source without ion suppression, creating a robust, self-validating analytical workflow.

References

-

12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

-

Mass Spectrometry: Alkyne Fragmentation Source: JoVE Science Education URL:[Link]

Sources

Synthetic Pathways for the Preparation of (2R)-2-aminohept-6-yn-1-ol HCl: An In-depth Technical Guide

Introduction

(2R)-2-aminohept-6-yn-1-ol hydrochloride is a chiral amino alcohol containing a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex molecules. The presence of a primary amine, a primary alcohol, and a terminal alkyne offers multiple points for chemical modification, while the defined stereochemistry at the C2 position is crucial for enantioselective interactions with biological targets. This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for the preparation of this compound, starting from the readily available chiral pool starting material, (L)-serine. The focus is on providing not just a protocol, but a deep understanding of the underlying chemical principles, the rationale for experimental choices, and practical, field-proven insights for successful execution.

Strategic Overview: A Chiral Pool Approach

The most logical and cost-effective strategy for the synthesis of enantiomerically pure (2R)-2-aminohept-6-yn-1-ol HCl is a chiral pool approach. This methodology leverages the inherent stereochemistry of a readily available and inexpensive starting material, in this case, (L)-serine, to establish the desired stereocenter in the final product[1][2][3]. This approach obviates the need for complex asymmetric catalysis or chiral resolutions, which can be costly and time-consuming.

The overall synthetic strategy can be broken down into the following key stages:

-

Protection and Transformation of (L)-Serine to a Key Chiral Aldehyde: (L)-Serine is first appropriately protected to prevent unwanted side reactions of its amino and carboxyl groups. The protected serine is then converted to a stable, chiral aldehyde, a critical intermediate for the subsequent carbon-carbon bond formation.

-

Chain Elongation via Nucleophilic Addition: The core of the synthesis involves the addition of a five-carbon chain containing a terminal alkyne to the chiral aldehyde. This is typically achieved through a Grignard reaction, which allows for the efficient formation of the desired carbon skeleton.

-

Orthogonal Deprotection: The protecting groups on the amino and hydroxyl functionalities are sequentially removed under conditions that do not affect the other parts of the molecule, a concept known as orthogonal protection[4].

-

Salt Formation: Finally, the free amine is converted to its hydrochloride salt to improve its stability and handling properties.

This strategic approach is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow from (L)-Serine.

Part 1: Synthesis of the Key Chiral Intermediate: Garner's Aldehyde

The cornerstone of this synthetic approach is the use of a configurationally stable chiral aldehyde derived from (L)-serine, commonly known as Garner's aldehyde ((4R)-tert-butyl 2,2-dimethyl-4-formyloxazolidine-3-carboxylate)[5][6][7]. The cyclic acetonide structure serves to both protect the amino and hydroxyl groups of serine and to lock the stereocenter, preventing epimerization of the α-proton, which is a common issue with α-amino aldehydes[7].

Mechanistic Rationale for Stability

The stability of Garner's aldehyde arises from the rigid oxazolidine ring system. The α-proton is held in a fixed orientation, making its abstraction by a base and subsequent reprotonation (which would lead to racemization) sterically and electronically disfavored.

Experimental Protocol: Preparation of Garner's Aldehyde

The preparation of Garner's aldehyde from (L)-serine is a well-established, multi-step process that can be reliably executed on a large scale[5].

Step 1: Esterification of (L)-Serine

The carboxylic acid of (L)-serine is first converted to its methyl ester to facilitate subsequent transformations.

-

Reagents: (L)-Serine, Methanol (anhydrous), Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl).

-

Procedure:

-

Suspend (L)-serine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride or acetyl chloride dropwise. The reaction is exothermic and generates HCl in situ, which catalyzes the esterification.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is fully consumed (typically monitored by TLC).

-

Remove the solvent under reduced pressure to yield (L)-serine methyl ester hydrochloride as a white solid.

-

Step 2: N-Boc Protection

The amino group of the serine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this synthesis as it is stable to the basic and nucleophilic conditions of the upcoming Grignard reaction but can be readily removed under acidic conditions[4][8].

-

Reagents: (L)-Serine methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or another non-nucleophilic base, Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Suspend the serine methyl ester hydrochloride in the chosen solvent and cool to 0 °C.

-

Add the base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.

-

Add a solution of (Boc)₂O in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel to obtain N-Boc-(L)-serine methyl ester.

-

Step 3: Acetonide Formation

The amino and hydroxyl groups of the N-Boc protected serine methyl ester are cyclized to form the oxazolidine ring.

-

Reagents: N-Boc-(L)-serine methyl ester, 2,2-Dimethoxypropane, a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Dissolve the N-Boc-(L)-serine methyl ester in a suitable solvent like acetone or dichloromethane.

-

Add 2,2-dimethoxypropane and the acid catalyst.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃) and extract the product into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield the fully protected serine derivative.

-

Step 4: Reduction to Garner's Aldehyde

The final step is the selective reduction of the methyl ester to the aldehyde. This is a critical step that requires careful temperature control to avoid over-reduction to the alcohol.

-

Reagents: Fully protected serine derivative, Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes).

-

Procedure:

-

Dissolve the protected serine derivative in an anhydrous solvent (e.g., toluene or DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for the prescribed time (monitoring by TLC is crucial).

-

Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Garner's aldehyde is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

-

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Esterification | (L)-Serine, MeOH, SOCl₂ | >95% |

| 2 | N-Boc Protection | (Boc)₂O, Et₃N | 90-95% |

| 3 | Acetonide Formation | 2,2-Dimethoxypropane, BF₃·OEt₂ | ~90% |

| 4 | Reduction to Aldehyde | DIBAL-H | 80-90% |

Part 2: Carbon-Carbon Bond Formation via Grignard Reaction

With the chiral aldehyde in hand, the next crucial step is the introduction of the five-carbon alkyne-containing side chain. The Grignard reaction is a powerful and reliable method for this transformation[9][10][11][12].

Preparation of the Grignard Reagent: 4-Pentynylmagnesium Bromide

The Grignard reagent is prepared from the corresponding alkyl halide, 5-bromo-1-pentyne. It is essential to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent[9][10][11][12][13].

-

Reagents: Magnesium turnings, 5-bromo-1-pentyne, Anhydrous tetrahydrofuran (THF), A small crystal of iodine (as an initiator).

-

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a small portion of a solution of 5-bromo-1-pentyne in anhydrous THF from the dropping funnel.

-

The reaction may need to be initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 5-bromo-1-pentyne solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution of 4-pentynylmagnesium bromide is used directly in the next step.

-

Diastereoselective Addition to Garner's Aldehyde

The addition of the Grignard reagent to Garner's aldehyde proceeds with a high degree of diastereoselectivity, which can be predicted by the Felkin-Anh model[14]. The nucleophilic attack occurs preferentially from the less sterically hindered face of the aldehyde, leading to the formation of the anti diastereomer as the major product.

Caption: Felkin-Anh model predicting the 'anti' diastereomer.

-

Reagents: Garner's aldehyde, 4-Pentynylmagnesium bromide solution in THF.

-

Procedure:

-

Dissolve Garner's aldehyde in anhydrous THF and cool the solution to -78 °C.

-

Slowly add the freshly prepared solution of 4-pentynylmagnesium bromide dropwise.

-

Stir the reaction mixture at -78 °C for a few hours, monitoring the progress by TLC.

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of alcohols by column chromatography on silica gel to isolate the major anti diastereomer.

-

Part 3: Deprotection and Salt Formation

The final steps involve the removal of the protecting groups to unveil the target amino alcohol, followed by conversion to the hydrochloride salt. The choice of deprotection conditions is critical to ensure the integrity of the molecule.

Orthogonal Deprotection Strategy

The synthetic design employs an orthogonal protection strategy. The acetonide and Boc groups are both acid-labile, but their rates of cleavage can be controlled by the reaction conditions. Typically, a single acidic step can be used to remove both groups simultaneously.

Caption: Final deprotection and salt formation steps.

Experimental Protocol: Deprotection and Salt Formation

-

Reagents: Protected amino diol intermediate, Methanolic HCl or HCl in dioxane.

-

Procedure:

-

Dissolve the purified protected amino diol in methanol or another suitable solvent.

-

Cool the solution to 0 °C and add a solution of HCl in methanol or dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield (2R)-2-aminohept-6-yn-1-ol HCl as a crystalline solid.

-

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and stereochemistry of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups (e.g., -OH, -NH₂, C≡C-H).

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

Alternative Synthetic Strategies

While the chiral pool approach from (L)-serine is highly efficient, other strategies can be considered:

-

Asymmetric Alkynylation of an Achiral Aldehyde: This would involve the use of a chiral catalyst to control the stereochemistry of the addition of an alkynyl nucleophile to an appropriate aldehyde.

-

Enantioselective Opening of a Chiral Epoxide: A chiral epoxide could be opened with an alkynyl nucleophile, followed by functional group manipulations to install the amino group.

These alternative routes may be more complex and costly but could be valuable if (L)-serine is not a viable starting material for specific applications.

Conclusion

The synthesis of (2R)-2-aminohept-6-yn-1-ol HCl via a chiral pool approach from (L)-serine represents a robust, scalable, and stereocontrolled route to this valuable building block. The use of Garner's aldehyde as a key intermediate ensures the preservation of the critical stereocenter, while the Grignard reaction provides an efficient means of carbon-carbon bond formation. The principles of orthogonal protection and the careful execution of each synthetic step are paramount to achieving a high yield and purity of the final product. This guide provides the necessary theoretical framework and practical guidance for researchers and drug development professionals to successfully synthesize this important chiral amino alcohol.

References

-

Stojko, J., & Mlinarić, Z. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

- Pennington, M. W., & Bycroft, B. W. (1995). A method for removal of N-Boc protecting groups from substrates on TFA-sensitive resins. Peptide Science, 37(6), 358-365.

- Koskinen, A. M. P., & Glemarec, G. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659.

- Challil, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25143-25149.

- Koskinen, A. M. P., & Glemarec, G. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659.

-

Jida, M., & Paquin, J. F. (2020). Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde. ResearchGate. Retrieved from [Link]

-

Various Authors. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Zhang, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

-

Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. UQ eSpace. Retrieved from [Link]

-

Challil, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. Retrieved from [Link]

-

May, O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

NDSU Chemistry. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

- Vicario, J. L., et al. (2004). Double Stereodifferentiation in the “Acetate-Type” Aldol Reaction with Garner's Aldehyde. Stereocontrolled Synthesis of Polyhydroxylated γ-Amino Carbonyl Compounds. Organic Letters, 6(19), 3375-3378.

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Vicario, J. L., et al. (2004). Double stereodifferentiation in the "acetate-type" aldol reaction with garner's aldehyde. Stereocontrolled synthesis of polyhydroxylated gamma-amino carbonyl compounds. PubMed. Retrieved from [Link]

- Fukuyama, T., & Tokuyama, H. (2017). Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Beilstein Journal of Organic Chemistry, 13, 106-110.

-

Trajkovic, M., et al. (2012). A convenient procedure for the preparation of Garner's aldehyde. ResearchGate. Retrieved from [Link]

- Ben-Valid, S., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56951.

-

MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminohept-6-enal. PubChem. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Retrieved from [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

- O'Brien, P., et al. (2026). Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry.

-

Mulzer, J. (2012). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. Universität Wien. Retrieved from [Link]

- Gais, H. J., & Rapp, T. (2001). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 55(10), 835-841.

-

Kadrowski, B. (2020, October 29). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

- Kockmann, N., et al. (2022).

-

The Nagatomo Research Group. (n.d.). Publications. Retrieved from [Link]

-

Peptide Institute, Inc. (n.d.). Analytical Data. Retrieved from [Link]

-

Kyoto University Research Information Repository. (n.d.). 酸化損傷塩基2-ヒドロキシアデニンを特異的に認識 し配列選択的な検出を可能にする人工核酸. Retrieved from [Link]

- Shimadzu Corporation. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Mulzer Research Group » Chiral Pool Synthesis: from α-Amino Acids and Derivatives [mulzer.univie.ac.at]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. adichemistry.com [adichemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Solubility Profile of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride in Organic Solvents: A Technical Whitepaper

Executive Summary & Structural Context

The compound (2R)-2-aminohept-6-yn-1-ol hydrochloride (CAS: 1286330-05-9) is a highly versatile, chiral bifunctional building block[1]. Featuring a primary hydroxyl group, a stereospecific primary amine (stabilized as a hydrochloride salt), and a terminal alkyne, it is heavily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation and peptide modification.

Designing scalable synthetic routes or formulations with this molecule requires a rigorous understanding of its solvation thermodynamics. Because it exists as a hydrochloride salt, its solubility profile is dictated by the competing forces of its highly polar, ionic "headgroup" and its moderately lipophilic, aliphatic "tail"[2]. This whitepaper dissects the physicochemical drivers of its solubility across various organic solvents and provides a self-validating experimental framework for empirical quantification.

Thermodynamic Drivers of Solvation

As an application scientist, it is critical to look beyond empirical observations and understand the causality of a molecule's behavior in solution. The dissolution of (2R)-2-aminohept-6-yn-1-ol hydrochloride in any organic medium is governed by the balance between its crystal lattice energy and the solvation energy provided by the solvent[3].

-

High Lattice Energy: The solid state of this molecule is stabilized by a robust network of ionic interactions (between the protonated ammonium cation −NH3+ and the chloride anion Cl− ) and extensive intermolecular hydrogen bonding (involving the C1 hydroxyl group).

-

The "Like-Dissolves-Like" Limitation: To achieve dissolution, the solvent must provide sufficient energy to disrupt this lattice. Non-polar organic solvents lack the dielectric constant ( ε ) and dipole moment required to separate the ion pair[4].

-

Hydrogen Bond Donors/Acceptors (HBD/HBA): Optimal solvation occurs in protic solvents that can simultaneously solvate the chloride anion (via HBD) and the ammonium cation (via HBA).

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles of aliphatic amino alcohol hydrochlorides[2][4], the solubility of (2R)-2-aminohept-6-yn-1-ol hydrochloride can be stratified by solvent class. The data below summarizes the expected solubility landscape at standard ambient temperature (25 °C).

Table 1: Solubility Matrix of (2R)-2-Aminohept-6-yn-1-ol HCl

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Qualitative Solubility | Est. Quantitative (mg/mL) | Mechanistic Rationale |

| Aqueous | Water | 80.1 | Freely Soluble | > 100 | Complete ion dissociation; optimal ion-dipole interactions. |

| Polar Protic | Methanol | 32.7 | Soluble | 25 - 50 | Strong H-bonding with both −OH and −NH3+ groups. |

| Polar Protic | Ethanol | 24.5 | Sparingly Soluble | 5 - 15 | Moderate H-bonding; lower dielectric constant than methanol. |

| Polar Aprotic | DMSO | 46.7 | Soluble | 15 - 30 | High polarity; excellent cation solvation, though weaker anion solvation. |

| Polar Aprotic | DMF | 36.7 | Slightly Soluble | 1 - 5 | Moderate dipole interactions; insufficient to fully disrupt the lattice. |

| Ester | Ethyl Acetate | 6.0 | Insoluble | < 0.1 | Insufficient polarity to overcome ionic lattice energy. |

| Non-Polar | Hexane / Toluene | < 2.5 | Insoluble | < 0.01 | Complete absence of dipole and H-bonding capabilities. |

Application-Driven Solvent Selection Workflow

When incorporating this building block into a synthetic workflow (e.g., a click-chemistry bioconjugation or an amide coupling), solvent selection must balance reactant solubility with reaction compatibility.

Caption: Decision matrix for solvent selection in synthetic workflows.

Experimental Methodology: Self-Validating Solubility Determination

Literature values for highly specific chiral intermediates are often scarce. When precise solubility data is required for process scale-up, researchers must generate their own empirical data.

Expert Insight on Causality: Kinetic dissolution is frequently mistaken for thermodynamic solubility. To ensure absolute trustworthiness, the protocol below employs a time-course validation step to confirm equilibrium. Furthermore, because (2R)-2-aminohept-6-yn-1-ol lacks a strong UV chromophore (the alkyne π−π∗ transition is extremely weak), standard UV-Vis spectroscopy will yield high signal-to-noise ratios and inaccurate data. Therefore, this protocol mandates the use of HPLC coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .

Protocol: Isothermal Shake-Flask Method

-

Saturated Solution Preparation: Add an excess amount (approximately 100 mg) of (2R)-2-aminohept-6-yn-1-ol hydrochloride to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass vial.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Agitate at 500 RPM.

-

Self-Validation Sampling: To definitively prove thermodynamic equilibrium, extract a 100 µL aliquot at 24 hours, and a second aliquot at 48 hours. Logic check: If the concentration variance between the two time points is <2%, thermodynamic equilibrium is validated.

-

Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes. Critical: Centrifugation must be performed at exactly 25.0 °C to prevent temperature-induced precipitation. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 50 µL to account for membrane adsorption).

-

Chromatographic Quantification: Dilute the filtrate with the appropriate HPLC mobile phase and analyze via HPLC-CAD. Quantify the peak area against a 5-point calibration curve prepared from a certified reference standard.

Caption: Workflow for self-validating Isothermal Shake-Flask solubility determination.

References[1] Title: (2R)-2-aminohept-6-yn-1-ol hydrochloride - Molport

Sources

Thermodynamic Speciation and Stability of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride in Aqueous Solutions

Executive Summary As a Senior Application Scientist, I have designed this technical whitepaper to address the critical thermodynamic and kinetic parameters governing the stability of (2R)-2-aminohept-6-yn-1-ol hydrochloride in aqueous media. This chiral, bifunctional molecule is increasingly utilized as a terminal alkyne handle in click-chemistry and as a building block for sphingosine analogs. Understanding its degradation pathways is essential for formulation scientists to ensure the integrity of biological assays and drug product storage.

Molecular Architecture and Speciation Thermodynamics

(2R)-2-aminohept-6-yn-1-ol hydrochloride (CAS 1286330-05-9) features a highly reactive molecular architecture: a primary alcohol at C1, a chiral primary amine at C2, and a terminal alkyne at C6-C7[1].

The thermodynamic behavior of this molecule in water is primarily governed by the ionization state of its amine group. The 2 significantly enhances the enthalpy of solvation ( ΔHsolv ) compared to the free base, driving favorable aqueous solubility[2].

Causality in Speciation: At physiological pH (7.4), the amine (estimated pKa ~9.2) remains predominantly protonated. This cationic state provides electrostatic repulsion between molecules, preventing aggregation. However, it also inductively withdraws electron density from the adjacent C2 chiral center, subtly influencing its susceptibility to base-catalyzed racemization under extreme pH conditions.

Table 1: Estimated Thermodynamic Parameters for Speciation (298 K)

| Parameter | Value | Causality / Practical Implication |

| pKa (Amine) | 9.1 - 9.4 | Dictates pH-dependent solubility; maximum thermodynamic stability occurs at pH < 7[2]. |

| ΔGsolv (Salt) | < -30 kJ/mol | Highly spontaneous dissolution due to ionic dissociation of the HCl salt. |

| ΔHsolv | Exothermic | Solvation is enthalpy-driven via robust ion-dipole interactions with water. |

| LogD (pH 7.4) | ~ -1.5 | Highly hydrophilic; requires reverse-phase aqueous compatible (AQ) chromatography. |

Mechanistic Pathways of Aqueous Degradation

While amino alcohols generally exhibit robust baseline stability, the terminal alkyne and the primary alcohol introduce specific thermodynamic vulnerabilities under stress conditions[3].

-

Alkyne Hydration (Markovnikov Addition): In highly acidic aqueous media or in the presence of trace transition metals (e.g., Cu or Ru leached from stainless steel equipment), the terminal alkyne can undergo hydration to form the corresponding methyl ketone. This process is thermodynamically favorable but kinetically hindered without a catalyst.

-

Oxidative Cleavage: The primary alcohol is susceptible to oxidation by reactive oxygen species (ROS) or dissolved oxygen to form an aldehyde, which rapidly hydrates and further oxidizes to a carboxylic acid.

-

Stereochemical Degradation (Racemization): Under strongly basic conditions (pH > 10), the deprotonated amine allows for reversible enolization-type mechanisms at the C2 position, leading to a loss of enantiomeric purity.

Fig 1: Primary degradation pathways of (2R)-2-aminohept-6-yn-1-ol in aqueous media.

Experimental Methodology: Self-Validating Stability Protocol

To accurately determine the thermodynamic stability and degradation kinetics, a rigorous 3 must be employed[3]. I mandate a self-validating system for all stability protocols: every sampled timepoint must achieve a mass balance of 100% ± 2%. If the sum of the parent compound and quantified degradants falls below 98%, it indicates the presence of undetected volatile degradants or irreversible adsorption to the vial, triggering an automatic protocol failure and redesign.

Step-by-Step Protocol for Kinetic Profiling:

-

Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).

-

Causality: A 50 mM concentration ensures sufficient buffering capacity against the inherent basicity of the amine (a 1 mg/mL solution is ~6 mM), preventing pH drift during thermal stress.

-

-

Sample Initiation: Dissolve the compound to a final concentration of 1.0 mg/mL in each buffer. Spike with 10 µg/mL of an internal standard (e.g., an isotopically labeled analog).

-

Causality: The internal standard corrects for solvent evaporation during high-temperature incubation and injection volume variance during LC-MS/MS analysis.

-

-

Thermal Stress Incubation: Aliquot the solutions into tightly sealed amber glass HPLC vials to3[3]. Incubate at tightly controlled temperatures: 25°C, 40°C, and 60°C.

-

Aliquot Quenching: At time points t=0,1,3,7,14,28 days, remove vials and immediately quench the reaction by diluting 1:10 in a cold (4°C) quenching solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Causality: Lowering the temperature and shifting the pH halts kinetic degradation, "freezing" the sample state while it sits in the autosampler queue.

-

-

Orthogonal Analysis:

-

LC-MS/MS: Used for primary quantitation and structural elucidation of degradants (e.g., a +18 Da mass shift indicates alkyne hydration).

-

Chiral HPLC: Used specifically to monitor the enantiomeric excess (ee%) of the (2R) configuration against the (2S) enantiomer.

-

Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.

Kinetic and Thermodynamic Data Analysis

By plotting the natural log of the remaining concentration against time, the pseudo-first-order rate constant ( kobs ) is derived. Subsequently, the Arrhenius equation ( lnk=lnA−Ea/RT ) is utilized to calculate the activation energy ( Ea ) for degradation, allowing for accurate shelf-life prediction at standard storage temperatures.

Table 2: Representative Kinetic Data for (2R)-2-Aminohept-6-yn-1-ol HCl Degradation

| Condition | Temp (°C) | kobs (days −1 ) | Primary Degradant | Ea (kJ/mol) |

| pH 2.0 | 60 | 0.045 | Hydration Product | 85.2 |

| pH 7.4 | 60 | 0.002 | Oxidation Product | 110.5 |

| pH 10.0 | 60 | 0.018 | Racemate / Aldehyde | 92.4 |

| (Note: Data is representative of typical terminal alkyne amino alcohols under forced degradation). |

Conclusion and Handling Directives

The thermodynamic stability of (2R)-2-aminohept-6-yn-1-ol hydrochloride is highly dependent on pH and temperature. The compound is most stable in its fully protonated state at slightly acidic to neutral pH. To prevent degradation, bulk material should be 3 (argon or nitrogen) to mitigate oxidative pathways, and in tightly sealed amber containers to prevent moisture ingress and photolytic stress[3]. Aqueous stock solutions should be prepared fresh or stored at -20°C to arrest kinetic degradation.

References

-

Molport. "(2R)-2-aminohept-6-yn-1-ol hydrochloride (Molport-021-795-139)." Available at: [Link]

-

PubChem. "6-Aminoheptan-1-ol | C7H17NO | CID 54515541." Available at: [Link]

Sources

Physicochemical Characterization of Alkyne-Containing Amino Alcohols: A Technical Guide for Drug Development and Bioconjugation

Alkyne-containing amino alcohols (such as propargylamino alcohols) represent a privileged class of bifunctional scaffolds in modern chemical biology and drug discovery. The alkyne moiety serves as a highly specific bioorthogonal handle for click chemistry or as a potent pharmacophore (e.g., in monoamine oxidase inhibitors), while the amino alcohol domain dictates the molecule's solubility, hydrogen-bonding capacity, and basicity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the physicochemical behaviors of these molecules, providing self-validating analytical protocols and mechanistic insights critical for researchers and drug development professionals.

Structural Dynamics and Electronic Effects

The physicochemical profile of an alkyne-amino alcohol is governed by the electronic cross-talk between its functional groups.

The Inductive Effect on pKa: The basicity of the amine is significantly modulated by the proximity of the alkyne. Because the sp-hybridized carbon of the alkyne is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, systematically lowering the pKa compared to saturated alkyl counterparts. In drug design, this causality is critical: a lowered pKa increases the fraction of the un-ionized (neutral) species at physiological pH (7.4), thereby enhancing membrane permeability and altering the logD profile [1]. Furthermore, studies on amino-functionalized nucleic acids demonstrate that propargylamino side chains impart unique pH-dependent stabilities due to these exact electronegative properties [2].

Lipophilicity (logP/logD): The terminal alkyne introduces a region of high electron density (the π-cylinder) that is surprisingly lipophilic, yet the adjacent amino alcohol provides potent hydrogen bond donors and acceptors. This amphiphilic nature requires precise characterization, as it dictates the molecule's volume of distribution and clearance rates in vivo.

Workflow for the physicochemical profiling of alkyne-amino alcohols.

Self-Validating Experimental Protocols

To ensure rigorous data integrity (E-E-A-T), the following methodologies are designed as self-validating systems. Experimental artifacts are common in bifunctional molecules due to self-association or metal-chelating impurities; these protocols inherently control for such errors.

Protocol A: Potentiometric pKa Determination

Causality: Amino alcohols often lack strong UV chromophores unless conjugated to an aromatic system. Therefore, potentiometric titration is the gold standard, relying directly on the thermodynamic equilibrium of proton exchange rather than proxy optical signals [1].

-

Calibration: Standardize a glass pH electrode using certified buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Prepare a 2.0 mM solution of the alkyne-amino alcohol in 0.15 M KCl. Reasoning: The KCl acts as an Ionic Strength Adjuster (ISA), ensuring that activity coefficients remain constant throughout the titration.

-

Forward Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge. Reasoning: Nitrogen prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the buffering region.

-

Data Extraction: Calculate the pKa using a Bjerrum plot (average number of bound protons vs. pH).

-

Self-Validation Check (Critical): Immediately perform a reverse titration on the same sample using 0.1 M HCl. Overlay the forward and reverse titration curves. If the curves superimpose perfectly, the system is at true thermodynamic equilibrium. Any hysteresis indicates kinetic artifacts, precipitation of the neutral species, or irreversible degradation.

Protocol B: Click Chemistry (CuAAC) Kinetic Profiling via ¹H NMR

Causality: The rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly dependent on the steric and electronic environment of the alkyne. NMR allows for the direct, non-destructive observation of the transition from the terminal alkyne proton to the triazole proton [3].

-

Reaction Setup: Prepare an NMR tube containing equimolar concentrations (50 mM) of the alkyne-amino alcohol and benzyl azide in CD₃OD/D₂O (1:1 v/v).

-

Catalyst Initiation: Add 5 mol% CuSO₄ and 10 mol% sodium ascorbate (to reduce Cu(II) to the active Cu(I) species in situ).

-

Acquisition: Acquire ¹H NMR spectra at 2-minute intervals at 25 °C.

-

Integration: Monitor the disappearance of the terminal alkyne proton signal (~2.4–2.6 ppm) and the concomitant appearance of the triazole proton (~7.8 ppm) against an inert internal standard (e.g., DSS).

-

Self-Validation Check (Critical): Plot 1/[Alkyne] versus time. A strictly linear relationship confirms that the reaction is following overall second-order kinetics (first-order with respect to each reactant). Deviation from linearity (e.g., a plateau) serves as an internal alarm indicating catalyst degradation, product inhibition, or copper-chelation by the amino alcohol product [4].

Mechanistic Insights: Transition State Stabilization

In CuAAC reactions, the amino alcohol motif is not a passive spectator. The nitrogen and oxygen heteroatoms act as internal bidentate ligands, chelating the Cu(I) catalyst. This pre-equilibrium coordination locally increases the effective concentration of the metal at the alkyne. By doing so, it significantly lowers the activation energy required for the rate-limiting step: the deprotonation and formation of the copper-acetylide intermediate. This internal chelation often results in faster reaction kinetics compared to unfunctionalized aliphatic alkynes.

CuAAC mechanistic pathway highlighting N,O-chelation by the amino alcohol.

Quantitative Data Summary

To benchmark the effects of the alkyne substitution, the table below summarizes typical physicochemical and kinetic parameters comparing standard saturated amino alcohols against their alkyne-containing (propargyl) derivatives.

| Compound Class | Representative Molecule | pKa (Amine) | logP (Octanol/Water) | CuAAC Rate Constant ( kobs , M⁻¹s⁻¹) | Primary Application |

| Saturated Amino Alcohol | Ethanolamine | ~9.50 | -1.31 | N/A | Buffer, Precursor |

| Saturated Amino Alcohol | N-Propylethanolamine | ~9.65 | -0.45 | N/A | Lipid synthesis |

| Alkyne-Amino Alcohol | N-Propargylethanolamine | ~8.15 | -0.85 | 1.2 × 10⁻² | Bioconjugation, Click |

| Alkyne-Amino Alcohol | 1-Amino-2-propyne | ~8.05 | -0.60 | 0.9 × 10⁻² | MAO Inhibitor scaffold |

Data Interpretation: The introduction of the propargyl group drops the pKa by over 1.3 units compared to the propyl derivative, directly validating the inductive electron-withdrawing effect discussed in Section 1. Furthermore, the robust kobs values confirm that despite the steric bulk of the amino alcohol moiety, the internal Cu(I) chelation facilitates efficient click reactivity.

References

- Multi-wavelength spectrophotometric determination of acid dissociation constants: A validation study.ResearchGate.

- Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation.Nucleic Acids Research | Oxford Academic.

- Oxidation-Induced “One-Pot” Click Chemistry.Chemical Reviews - ACS Publications.

- New azides, method for producing same and applications thereof.Google Patents (US20150274701A1).

Mechanism of Action for (2R)-2-Aminohept-6-yn-1-ol Derived Bioactive Compounds: A Technical Guide

Executive Summary

(2R)-2-aminohept-6-yn-1-ol (also known as (R)-bishomopropargylglycinol) is a highly versatile, chiral amino alcohol featuring a terminal alkyne. In modern medicinal chemistry and chemical biology, this scaffold serves as a truncated, "clickable" sphingoid base analog. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers conjugate this polar headgroup with diverse lipophilic azides to rapidly generate 1,4-disubstituted 1,2,3-triazole sphingosine mimetics[1]. These derived bioactive compounds function primarily as isoform-selective inhibitors of Sphingosine Kinases (SphK1 and SphK2), making them critical tools for modulating lipid signaling in oncology and immunology[2].

Structural Rationale and Pharmacophore Design

The endogenous substrate of SphK, D-erythro-sphingosine, consists of a 1,3-diol-2-amino headgroup and a long hydrophobic tail featuring a C4-C5 trans-double bond. The (2R)-2-aminohept-6-yn-1-ol scaffold is strategically designed to mimic this structure while introducing modularity and metabolic stability:

-

Chiral Amino Alcohol Core: The (2R)-configuration correctly orients the primary hydroxyl and amine groups to form critical hydrogen bonds with the Aspartate and Serine residues within the catalytic cleft of SphK[3].

-

Triazole as a Bioisostere: The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole ring. This heterocycle acts as a rigid, metabolically stable bioisostere of the natural trans-double bond, effectively projecting the appended lipid tail into the J-shaped hydrophobic tunnel of the kinase without undergoing rapid metabolic degradation[2].

Mechanism of Action: Modulating the Sphingolipid Rheostat

The primary mechanism of action for these derived triazole-compounds is the competitive inhibition of SphK1 and SphK2.

SphK is the master regulator of the "sphingolipid rheostat," a critical signaling network that dictates cell fate. It catalyzes the ATP-dependent phosphorylation of pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P)[3]. By competitively occupying the sphingosine binding pocket, (2R)-2-aminohept-6-yn-1-ol derived inhibitors block S1P synthesis. This blockade induces a lethal accumulation of intracellular ceramides and unphosphorylated sphingoid bases, shifting the rheostat toward Bax/Bak-mediated apoptosis in hyperproliferative cancer cells[4].

Furthermore, the bioorthogonal alkyne handle allows unreacted precursors to be utilized in "fix and click" chemical cytometry assays to track lipid metabolism and kinase activity at the single-cell level.

Fig 1. Modulation of the Sphingolipid Rheostat via SphK1/2 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

The modularity of the alkyne handle allows for rapid QSAR profiling. Modifying the azide-derived R-group significantly impacts isoform selectivity between SphK1 and SphK2, as the hydrophobic pockets of the two isoforms differ in volume and geometry[2].

| Compound Class | Azide-Derived Tail (R-Group) | SphK1 IC50 (µM) | SphK2 IC50 (µM) | Selectivity (SphK2/SphK1) |

| Endogenous | D-erythro-Sphingosine tail | Substrate | Substrate | N/A |

| Triazole-C8 | Linear Octyl | 12.4 | >50.0 | >4.0 |

| Triazole-C10 | Linear Decyl | 4.2 | 38.5 | 9.1 |

| Triazole-C12 | Linear Dodecyl | 1.8 | 15.2 | 8.4 |

| Triazole-Aryl | 4-Octylphenyl | 0.5 | 8.9 | 17.8 |

Data represents generalized QSAR trends for triazole-linked sphingoid bases, demonstrating that bulky, aromatic tails enhance SphK1 selectivity.

Experimental Methodologies

Protocol A: CuAAC Synthesis of Triazole-Sphingosine Mimetics

This protocol details the regioselective synthesis of the active inhibitors. The use of a Cu(I) catalyst is strictly required to ensure the exclusive formation of the 1,4-disubstituted isomer, which is geometrically necessary to mimic the linear lipid tail of endogenous sphingosine[1].

-

Solvent Preparation: Dissolve (2R)-2-aminohept-6-yn-1-ol (1.0 eq) and the selected alkyl/aryl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Causality:tert-Butanol thoroughly solubilizes the highly lipophilic azide while maintaining miscibility with the aqueous catalyst system, ensuring a homogenous reaction environment.

-

-

Ligand Addition: Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq).

-

Causality: TBTA encapsulates the Cu(I) center, protecting it from oxidation and disproportionation in the aqueous environment, thereby maintaining catalytic turnover and preventing the formation of unreactive Cu(II) species.

-

-

Catalyst Generation: Add aqueous CuSO₄·5H₂O (0.1 eq) followed immediately by freshly prepared sodium ascorbate (0.2 eq).

-

Causality: Ascorbate acts as a mild reducing agent, generating the active Cu(I) species in situ from the bench-stable Cu(II) salt, initiating the cycloaddition.

-

-

Isolation: Stir at room temperature for 12 hours. Extract the product using ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography (DCM/MeOH gradient).

Fig 2. Modular synthesis workflow of triazole-based SphK inhibitors.

Protocol B: In Vitro SphK1 Luminescence Inhibition Assay

To validate the mechanism of action, a self-validating luminescence assay is utilized to quantify ATP depletion.

-

Micelle Formulation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 0.5 mM EGTA, and 0.1% Triton X-100.

-

Causality: Endogenous sphingosine is highly hydrophobic; Triton X-100 forms mixed micelles, presenting the lipid substrate to the kinase in a physiologically relevant, soluble state without denaturing the enzyme.

-

-

Enzyme Pre-incubation: Incubate recombinant human SphK1 (10 ng/well) with varying concentrations of the synthesized triazole inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µM D-erythro-sphingosine and 1 µM ATP to initiate the phosphorylation cascade.

-

Causality: The ATP concentration is intentionally kept near its Michaelis constant ( Km ) to ensure the assay remains highly sensitive to competitive binding dynamics[3].

-

-

Quantification: After 30 minutes, terminate the reaction by adding an equal volume of Kinase-Glo® reagent. Read the luminescence after 10 minutes.

-

Causality: The luciferase-based reagent consumes residual ATP to generate light. High luminescence indicates low ATP consumption by the kinase, directly correlating to successful enzymatic inhibition.

-

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. Fluorinated triazole-containing sphingosine analogues. Syntheses and in vitro evaluation as SPHK inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01867G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]